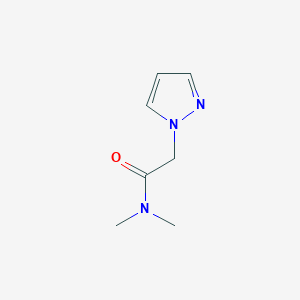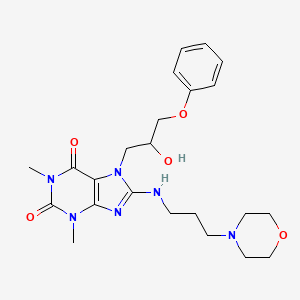
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, also known as MBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBO belongs to the class of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the regulation of cell growth and survival. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is its high potency and selectivity towards cancer cells and bacteria. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one of the limitations of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole in animal models and humans.
Zukünftige Richtungen
There are several future directions for further research on 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole. One area of interest is the development of novel 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole and its interaction with various signaling pathways.
Synthesemethoden
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole can be synthesized by reacting 4-methoxyaniline and ortho-formylphenol in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction between the amine and aldehyde, followed by cyclization to form the benzoxazole ring. The final product can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has also been found to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. In addition, 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHRGXSVKGNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![2-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2860497.png)
![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)


![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)


![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)

![3-Methyl-6-[4-[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2860513.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)